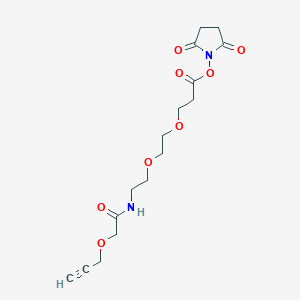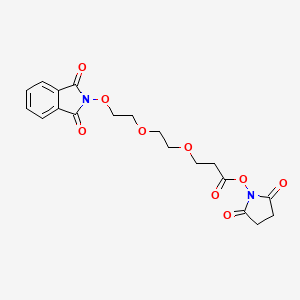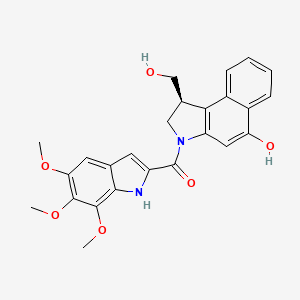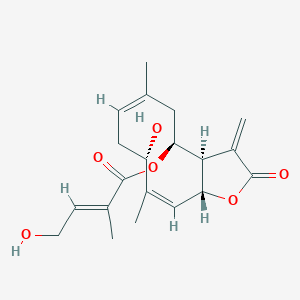
Propargyl-O-C1-amido-PEG2-C2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-O-C1-amido-PEG2-C2-NHS ester: is a non-cleavable 2-unit polyethylene glycol (PEG) linker used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production of Propargyl-O-C1-amido-PEG2-C2-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps such as column chromatography, and quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Propargyl-O-C1-amido-PEG2-C2-NHS ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring between the alkyne group of the ester and an azide group on another molecule .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature
Major Products: The major product of the CuAAc reaction is a triazole-linked conjugate, which is often used in the synthesis of ADCs and other bioconjugates .
Scientific Research Applications
Chemistry: Propargyl-O-C1-amido-PEG2-C2-NHS ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. Its ability to form stable triazole linkages makes it valuable in various chemical synthesis applications .
Biology: In biological research, this compound is used to label biomolecules such as proteins, nucleic acids, and lipids. The triazole linkage formed during the CuAAc reaction is stable and biocompatible, making it suitable for various biological assays and imaging studies .
Medicine: this compound is a key component in the development of ADCs, which are targeted cancer therapies. The linker allows for the precise attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target effects .
Industry: In industrial applications, this compound is used in the production of functionalized materials and surfaces. Its ability to form stable linkages with various substrates makes it valuable in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Propargyl-O-C1-amido-PEG2-C2-NHS ester involves its role as a linker in bioconjugation reactions. The alkyne group of the ester undergoes CuAAc with azide-containing molecules, forming a stable triazole linkage. This linkage facilitates the attachment of various functional groups, enabling the synthesis of complex bioconjugates and ADCs .
Comparison with Similar Compounds
Propargyl-O-C1-amido-PEG4-C2-NHS ester: Contains a longer PEG chain (4 units) and is used for similar applications but provides greater flexibility and solubility.
Propargyl-O-C1-amido-PEG6-C2-NHS ester: Contains an even longer PEG chain (6 units), offering enhanced solubility and reduced steric hindrance in bioconjugation reactions.
Uniqueness: Propargyl-O-C1-amido-PEG2-C2-NHS ester is unique due to its optimal PEG chain length, which balances solubility and flexibility while minimizing steric hindrance. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates where precise control over linker length is crucial .
Properties
Molecular Formula |
C16H22N2O8 |
|---|---|
Molecular Weight |
370.35 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19) |
InChI Key |
XPZCDKUNWPDACM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)





![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)

